1-((Trimethylsilyl)ethynyl)isoquinoline
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Description
1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis
The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis
1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .Scientific Research Applications
Iridium-Catalyzed Addition Reactions
Iridium complexes catalyze the addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines with good to high yields. This process offers a synthetic route for the functionalization of isoquinoline derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).
Regiospecific Synthesis of Isoquinoline Alkaloids
The trimethylsilyl group serves as an effective activating group for the Pictet-Spengler reaction, controlling regiochemistry in the synthesis of tetrahydroisoquinoline derivatives. This method enables the regiospecific synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the utility of trimethylsilyl groups in isoquinoline alkaloid synthesis (Miller & Tsang, 1988).
Synthesis of Ethyl 1-(2-Oxoalkyl)-1,2-Dihydroisoquinoline-2-Carboxylates
A method for synthesizing ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers has been developed. The resulting products can be further cyclized to yield pyrido[2,1-a]isoquinoline derivatives, showcasing a pathway for the construction of complex isoquinoline frameworks (Wada, Nakatani, & Akiba, 1983).
Insertion of Isocyanides into N-Si Bonds
A study revealed that trimethylsilyl chloride acts as an efficient activating agent for azines in isocyanide-based reactions, which involve a key insertion step of isocyanide into an N-Si bond. This process leads to the formation of various α-substituted dihydroazines, offering a route for the development of compounds with potential anti-parasitic properties (Luque et al., 2019).
properties
IUPAC Name |
2-isoquinolin-1-ylethynyl(trimethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIUBLLCEWITIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517603 |
Source
|
Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
86521-10-0 |
Source
|
Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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